H-VAL-PHE-OH

Overview

Description

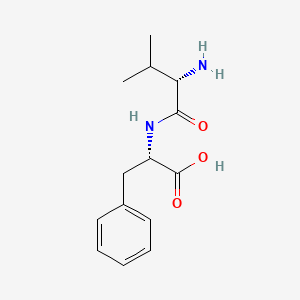

H-VAL-PHE-OH: is a dipeptide composed of the amino acids L-valine and L-phenylalanine. It is known for its biocompatibility and is often used in scientific research for various applications . The compound has a molecular formula of C14H20N2O3 and a molecular weight of 264.32 g/mol .

Mechanism of Action

Target of Action

H-VAL-PHE-OH, also known as Valylphenylalanine, is a dipeptide consisting of the amino acids valine and phenylalanine . The primary targets of this compound are cytotoxic T-lymphocytes or natural killer cells . These cells play a crucial role in the immune response, particularly in the destruction of cancer cells and cells infected by viruses .

Mode of Action

The alkyl esters of dipeptides, such as this compound, interact with their targets (cytotoxic T-lymphocytes or natural killer cells) by depleting them from organisms, cell populations, or tissues . This interaction results in a decrease in the number of these cells, which can have significant effects on the immune response .

Biochemical Pathways

It is known that the compound’s action on cytotoxic t-lymphocytes or natural killer cells can influence various immune response pathways .

Pharmacokinetics

Like other peptides, it is likely to be absorbed into the bloodstream after administration and distributed throughout the body . It is also likely to be metabolized by various enzymes and excreted through the kidneys .

Result of Action

The depletion of cytotoxic T-lymphocytes or natural killer cells by this compound can result in significant changes in the immune response . This can potentially lead to a decreased ability to fight off infections or cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances . It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

L-Valyl-L-Phenylalanine interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of tyrosine, a critical precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine . The interaction of L-Valyl-L-Phenylalanine with these biomolecules significantly influences the biochemical reactions within the body.

Cellular Effects

L-Valyl-L-Phenylalanine exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the production of neurotransmitters that regulate mood, suggesting a potential role in neurological health .

Molecular Mechanism

The molecular mechanism of L-Valyl-L-Phenylalanine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is converted into tyrosine, which is then used to synthesize neurotransmitters like dopamine and norepinephrine .

Temporal Effects in Laboratory Settings

The effects of L-Valyl-L-Phenylalanine can change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of L-Valyl-L-Phenylalanine can vary with different dosages in animal models. While specific threshold effects have been observed in these studies, high doses may cause toxic or adverse effects .

Metabolic Pathways

L-Valyl-L-Phenylalanine is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

L-Valyl-L-Phenylalanine is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of L-Valyl-L-Phenylalanine can affect its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: H-VAL-PHE-OH can be synthesized through chemical reactions involving the coupling of L-valine and L-phenylalanine. One common method involves the use of protecting groups to prevent unwanted side reactions. The synthesis typically includes steps such as protection of the amino groups, coupling of the amino acids, and deprotection to yield the final product .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically modified bacteria such as Escherichia coli. This method is preferred due to its higher yield and lower environmental impact compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: H-VAL-PHE-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups in the compound.

Substitution: Substitution reactions can occur, especially at the amino or carboxyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the dipeptide, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: H-VAL-PHE-OH is used as a building block in the synthesis of more complex peptides and proteins. It is also studied for its potential in creating biocompatible polymers .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also used in the development of peptide-based drugs .

Medicine: The compound has potential therapeutic applications, including its use in drug delivery systems and as a component in peptide-based vaccines .

Industry: this compound is used in the production of biodegradable materials and as a precursor in the synthesis of various bioactive compounds .

Comparison with Similar Compounds

L-valyl-L-tyrosine: Another dipeptide with similar properties but different biological activities.

L-leucyl-L-phenylalanine: Similar in structure but with different amino acid composition.

L-valyl-L-tryptophan: A dipeptide with distinct chemical and biological properties.

Uniqueness: H-VAL-PHE-OH is unique due to its specific combination of L-valine and L-phenylalanine, which imparts distinct chemical and biological properties. Its biocompatibility and versatility in various applications make it a valuable compound in scientific research .

Biological Activity

H-VAL-PHE-OH, a dipeptide composed of valine (Val) and phenylalanine (Phe), has garnered attention in the field of biochemistry for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is a dipeptide with the following structure:

The synthesis of this compound can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase methods. SPPS allows for high yield and purity, making it a preferred method for synthesizing peptides. For example, a study demonstrated that using unprotected amino acids in SPPS resulted in a yield of 95% without detectable epimerization .

Protease Inhibition

One of the notable biological activities of this compound is its potential as a protease inhibitor. Research indicates that peptide aldehydes related to this compound exhibit potent inhibitory activity against cysteine proteases such as cathepsins B and L. These proteases are involved in various physiological processes, including protein degradation and immune response modulation . The half-life of these peptide aldehydes under physiological conditions supports their stability and activity, making them promising candidates for therapeutic applications.

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Dipeptides containing aromatic amino acids like phenylalanine have been shown to influence neurodegenerative processes. For instance, studies suggest that phenylalanine-rich peptides can modulate amyloid-beta aggregation, which is implicated in Alzheimer's disease . The presence of valine may enhance these effects by promoting hydrophobic interactions within the peptide structure.

Case Study 1: Inhibition of Amyloid Aggregation

A study focusing on the aggregation behavior of phenylalanine-containing peptides revealed that this compound could inhibit amyloid fibril formation. The research utilized techniques such as circular dichroism (CD) and transmission electron microscopy (TEM) to analyze the aggregation states of peptides in solution. Results indicated that this compound significantly reduced fibril formation compared to control peptides .

Case Study 2: Antioxidant Activity

In another investigation, this compound was assessed for its antioxidant properties. Using assays to measure radical scavenging activity, the compound demonstrated significant capacity to neutralize free radicals. This suggests potential applications in mitigating oxidative stress-related diseases .

Summary of Findings

The biological activity of this compound is multifaceted, encompassing protease inhibition and neuroprotective effects. The following table summarizes key findings related to its biological activities:

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNDXQBALKCYSZ-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959966 | |

| Record name | Valylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3918-92-1 | |

| Record name | Valylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.